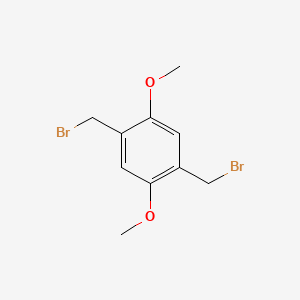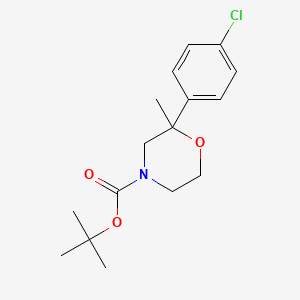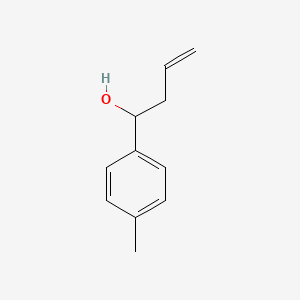
ケンフェロール 3-O-(6''-ガロイル)-β-D-グルコピラノシド
説明
Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside is a glucopyranoside that exhibits inhibitory activity against HIV-2 RNase H with an IC50 of 5.19 μM . It is a flavonoid constituent of Diospyros kaki L.f. (DK) and has been found to have potent neuroprotective activity against cerebral ischemia-induced brain damage . This compound is also an α-glucosidase inhibitor with IC50 values between 0.6 and 22.4 μM .
Molecular Structure Analysis
The molecular formula of Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside is C28H24O15 . It is a yellow powder . The chemical name is [ (2R,3S,4S,5R,6S)-6- [5,7-dihydroxy-2- (4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate .
Physical And Chemical Properties Analysis
Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
科学的研究の応用
抗菌活性
ケンフェロールとその誘導体、ケンフェロール 3-O-(6''-ガロイル)-β-D-グルコピラノシドを含む、は抗菌特性について研究されてきました。 これらの物質は、抗菌性、抗真菌性、および抗原虫活性を示し、新規医薬品や治療法の開発、特に多くの病原体の耐性出現に対処する上で不可欠です .
抗発がん効果
研究では、ケンフェロール化合物は抗発がん効果を持つ可能性があることを示しています。 これらの効果は、がん細胞の増殖を阻害し、アポトーシスを誘導するため、がん予防および治療における潜在的な用途について探求されています .
抗炎症特性
ケンフェロール誘導体の抗炎症特性は、様々な炎症性疾患の治療に重要です。 これらの化合物は、炎症経路を調節することで、炎症を特徴とする疾患の治療法を開発するために使用できます .
伝統医学における用途
何世紀にもわたり、ケンフェロールを含む植物は世界中の伝統医学システムで使用されてきました。 これらの伝統的な用途の科学的な探求は、新規治療薬の検証と開発につながる可能性があります .
薬物活性の調節
ケンフェロール誘導体は、他の薬物の活性を調節する役割について研究されてきました。 例えば、これらの化合物は、化学療法剤エトポシドによって誘導される細胞毒性、アポトーシス、および活性酸素種(ROS)に影響を与えることが示されています .
抗酸化効果
細胞の抗酸化状態は、ケンフェロールとその配糖体誘導体によって影響を受ける可能性があります。 この特性は、細胞を酸化ストレスから保護するために不可欠であり、酸化損傷に関連する疾患の予防に用途がある可能性があります .
作用機序
Target of Action
Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside is a glucopyranoside that primarily targets HIV-2 RNase H . RNase H is a crucial enzyme in the replication of HIV-2, making it a significant target for antiviral drugs .
Mode of Action
This compound interacts with HIV-2 RNase H, inhibiting its function . The inhibition of this enzyme disrupts the replication process of the virus, thereby reducing its ability to infect host cells .
Biochemical Pathways
It’s known that the compound’s inhibitory action on hiv-2 rnase h disrupts the viral replication process, which is a critical pathway in the lifecycle of hiv-2 .
Pharmacokinetics
Then absorption by enterocytes occurs .
Result of Action
The primary result of Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside’s action is the inhibition of HIV-2 RNase H, leading to a disruption in the replication of the virus . This disruption reduces the virus’s ability to infect host cells, thereby potentially reducing the severity of the infection .
Action Environment
The action of Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside can be influenced by various environmental factors. For instance, the presence and composition of gut microbiota can impact the absorption of the compound . .
生化学分析
Biochemical Properties
Kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside can bind to proteins like heat shock proteins (HSPs) and modulate their function, thereby affecting cellular stress responses . The interactions of this compound with these biomolecules highlight its potential as a therapeutic agent in managing inflammation and oxidative stress.
Cellular Effects
Kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes and proteins . Additionally, kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside can inhibit the nuclear factor-kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines and chemokines . These effects on cell signaling pathways and gene expression underscore the compound’s potential in modulating cellular responses to oxidative stress and inflammation.
Molecular Mechanism
The molecular mechanism of action of kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation . Additionally, it can activate antioxidant response elements (AREs) in the genome, leading to the upregulation of genes involved in the antioxidant defense system . These molecular interactions highlight the compound’s potential in regulating cellular processes and protecting against oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside remains stable under physiological conditions, allowing for sustained biological activity . Prolonged exposure to this compound can lead to its gradual degradation, which may affect its efficacy over time . Long-term studies in vitro and in vivo have demonstrated that kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside can exert lasting effects on cellular function, including sustained antioxidant and anti-inflammatory activities .
Dosage Effects in Animal Models
The effects of kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
Kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolism, including oxidation, reduction, and conjugation reactions . Enzymes such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs) play a crucial role in the metabolism of kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside, leading to the formation of metabolites that are excreted from the body . These metabolic pathways influence the compound’s bioavailability and biological activity, affecting its overall therapeutic potential.
Transport and Distribution
The transport and distribution of kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
Kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside exhibits specific subcellular localization, which can affect its activity and function. The compound has been shown to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside to specific organelles, influencing its biological activity . For instance, the localization of this compound in the mitochondria can enhance its antioxidant effects by directly scavenging reactive oxygen species (ROS) and protecting mitochondrial function .
特性
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O15/c29-12-3-1-10(2-4-12)25-26(22(36)19-14(31)7-13(30)8-17(19)41-25)43-28-24(38)23(37)21(35)18(42-28)9-40-27(39)11-5-15(32)20(34)16(33)6-11/h1-8,18,21,23-24,28-35,37-38H,9H2/t18-,21-,23+,24-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMNAPXMGWBZSF-OAYLZIFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204859 | |
| Record name | Astragalin 6''-gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56317-05-6 | |
| Record name | Kaempferol 3-O-(6′′-galloyl)-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56317-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Astragalin 6''-gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Astragalin 6''-gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



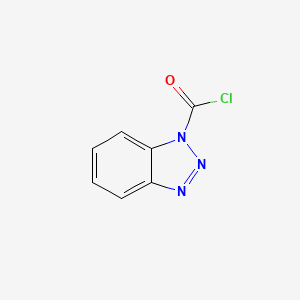
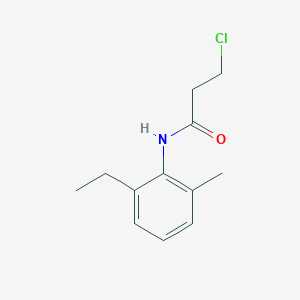
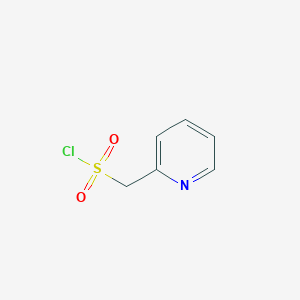

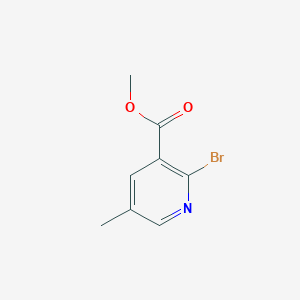

![1-[(3-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B1598949.png)

![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)
